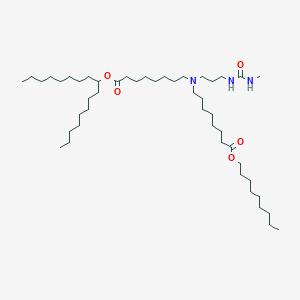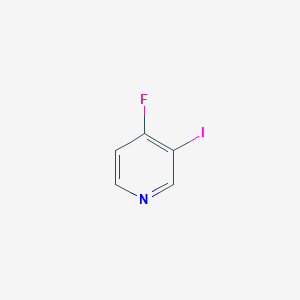
4-Fluoro-3-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H3FIN. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by fluorine and iodine atoms, respectively . This compound is commonly used as a building block in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the direct iodination of 4-fluoropyridine using iodine and a suitable oxidizing agent . Another approach involves the fluorination of 3-iodopyridine using fluorinating agents such as Selectfluor . These reactions are usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-fluoro-3-substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-fluoropyridine.
Applications De Recherche Scientifique
4-Fluoro-3-iodopyridine is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-iodopyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its fluorine and iodine substituents can interact with specific molecular targets, influencing biological pathways and activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-iodopyridine: Similar structure but with different positional isomerism.
2-Fluoro-3-iodopyridine: Another positional isomer with different reactivity.
4-Chloro-3-iodopyridine: Chlorine substituent instead of fluorine, leading to different chemical properties.
Uniqueness
4-Fluoro-3-iodopyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .
Propriétés
Formule moléculaire |
C5H3FIN |
|---|---|
Poids moléculaire |
222.99 g/mol |
Nom IUPAC |
4-fluoro-3-iodopyridine |
InChI |
InChI=1S/C5H3FIN/c6-4-1-2-8-3-5(4)7/h1-3H |
Clé InChI |
LRXKRGPQVZXYOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


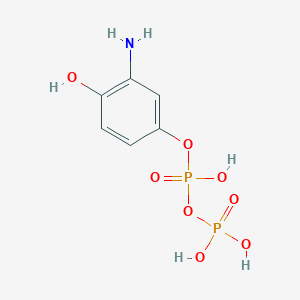
![N-(1-Cyanocyclohexyl)-2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanamide](/img/structure/B13352976.png)
![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)
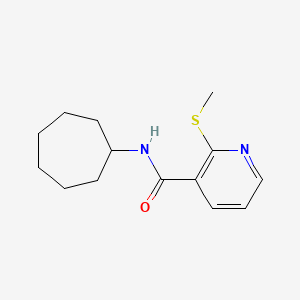
![N-(1-Cyanocyclohexyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13352999.png)


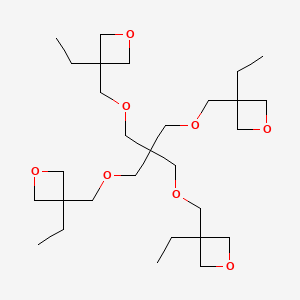
![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)
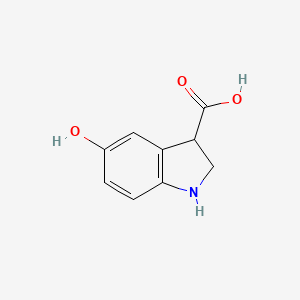
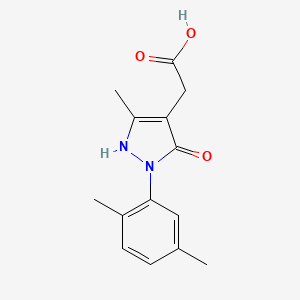
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)

